1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
Description
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring, a phenyl group, and an imidazole moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
1-[[4-[(1-methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-20-10-9-18-14(20)11-24-13-5-3-12(4-6-13)19-15(21)17(16(22)23)7-2-8-17/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAJMMIYIQENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)NC(=O)C3(CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.
Final Coupling: The final step involves coupling the imidazole, phenyl, and cyclobutane moieties through a series of nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness
1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric hindrance and electronic effects compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
